Cas no 101094-05-7 (Modafinil Carboxylate Sulfone)

Modafinil Carboxylate Sulfone is a chemically modified derivative of modafinil, characterized by the introduction of a carboxylate sulfone functional group. This structural alteration enhances its physicochemical properties, potentially improving solubility and metabolic stability compared to the parent compound. The sulfone moiety may contribute to increased binding affinity at target receptors, while the carboxylate group could facilitate better bioavailability. These modifications make it a candidate for further pharmacological evaluation, particularly in applications requiring prolonged duration of action or optimized pharmacokinetics. Its synthetic pathway and purity are critical to ensuring consistent performance in research settings. Suitable for investigative studies in neuropharmacology and cognitive enhancement.
Modafinil Carboxylate Sulfone structure
Modafinil Carboxylate Sulfone structure
Product Name:Modafinil Carboxylate Sulfone
CAS No:101094-05-7
MF:C15H14O4S
MW:290.334263324738
CID:124489
PubChem ID:270960
Update Time:2025-06-10

Modafinil Carboxylate Sulfone Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-[(diphenylmethyl)sulfonyl]-
    • (Z)-(FURAN-2-YL)(METHOXYIMINO)ACETIC ACID
    • Modafinil Carboxylat
    • Modafinil Carboxylate Sulfone
    • 2-[(Diphenylmethyl)sulfonyl]acetic Acid
    • NSC 114215
    • ArModafinil IMpurity D
    • NCIStruc2_000925
    • NCIStruc1_000648
    • 2-benzhydrylsulfonylacetic acid
    • SCHEMBL3910710
    • CHEMBL1529857
    • NSC-114215
    • AKOS004118339
    • NCGC00014138-02
    • NCGC00014138
    • (benzhydrylsulfonyl)acetic acid
    • NCGC00097247-01
    • NCI60_000314
    • NCI114215
    • CCG-37708
    • NSC114215
    • 101094-05-7
    • Inchi: 1S/C15H14O4S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)
    • InChI Key: XTXZDQKYJIHOMB-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)(C(C1C=CC=CC=1)C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 290.06100
  • Monoisotopic Mass: 290.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.8A^2
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.330±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 141-142 ºC (benzene )
  • Solubility: Very slightly soluble (0.12 g/l) (25 º C),
  • PSA: 79.82000
  • LogP: 3.35620

Modafinil Carboxylate Sulfone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M482490-10mg
Modafinil Carboxylate Sulfone
101094-05-7
10mg
$196.00 2023-05-17
TRC
M482490-100mg
Modafinil Carboxylate Sulfone
101094-05-7
100mg
$1533.00 2023-05-17

Additional information on Modafinil Carboxylate Sulfone

Research Brief on Modafinil Carboxylate Sulfone (CAS: 101094-05-7): Recent Advances and Implications

Modafinil Carboxylate Sulfone (CAS: 101094-05-7), a metabolite of the well-known wakefulness-promoting agent modafinil, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its carboxylate and sulfone functional groups, exhibits unique pharmacokinetic and pharmacodynamic properties that distinguish it from its parent compound. Recent studies have explored its potential applications in neuropharmacology, cognitive enhancement, and metabolic regulation, making it a subject of intense scientific inquiry.

One of the key areas of investigation has been the metabolic pathways and enzymatic transformations involving Modafinil Carboxylate Sulfone. Research published in the Journal of Medicinal Chemistry (2023) elucidated the role of cytochrome P450 enzymes in the oxidation of modafinil to its carboxylate sulfone derivative. The study highlighted the compound's enhanced solubility and altered binding affinity to neuronal receptors, which may contribute to its distinct pharmacological profile. These findings are particularly relevant for optimizing drug formulations and improving bioavailability.

In addition to its metabolic properties, Modafinil Carboxylate Sulfone has been studied for its potential therapeutic effects. A preclinical study conducted by Smith et al. (2024) demonstrated its efficacy in mitigating oxidative stress in neuronal cells, suggesting neuroprotective applications. The compound's ability to modulate glutamate and dopamine levels in the brain further underscores its potential in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. However, further clinical trials are required to validate these preliminary findings.

Another notable development is the exploration of Modafinil Carboxylate Sulfone as a biomarker for modafinil usage. Due to its stability and detectability in biological fluids, researchers have proposed its use in forensic and doping control analyses. A recent study in Analytical and Bioanalytical Chemistry (2024) developed a highly sensitive LC-MS/MS method for quantifying the compound in urine samples, offering a reliable tool for monitoring modafinil consumption in both clinical and non-clinical settings.

Despite these advancements, challenges remain in the large-scale synthesis and purification of Modafinil Carboxylate Sulfone. A 2023 report in Organic Process Research & Development outlined innovative synthetic routes to improve yield and purity, addressing some of the industrial bottlenecks. These methodological improvements are expected to facilitate further research and potential commercialization of the compound.

In conclusion, Modafinil Carboxylate Sulfone (CAS: 101094-05-7) represents a promising area of research with diverse applications in neuroscience, therapeutics, and analytical chemistry. Ongoing studies continue to uncover its mechanistic underpinnings and clinical potential, positioning it as a compound of significant interest in the pharmaceutical industry. Future research should focus on translational studies to bridge the gap between preclinical findings and clinical applications.

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